2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring substituted with a chlorophenyl group and an ethoxyphenylacetamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-ethoxyphenylacetic acid.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with triethyl orthoformate to form 5-(4-chlorophenyl)-1,2,4-triazine-3-one.
Acylation: Finally, the triazine derivative is acylated with 4-ethoxyphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl moiety.
Reduction: Reduction reactions can target the triazine ring or the carbonyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation can yield phenolic derivatives.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, such as antiviral or antibacterial properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and ethoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,2,4-triazine-3-one: Shares the triazine core but lacks the ethoxyphenylacetamide moiety.
4-ethoxyphenylacetic acid: Contains the ethoxyphenyl group but lacks the triazine ring.
4-chlorobenzoic acid: Contains the chlorophenyl group but lacks the triazine and ethoxyphenylacetamide moieties.
Properties
Molecular Formula |
C19H17ClN4O3 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H17ClN4O3/c1-2-27-16-9-7-15(8-10-16)22-18(25)12-24-19(26)23-17(11-21-24)13-3-5-14(20)6-4-13/h3-11H,2,12H2,1H3,(H,22,25) |
InChI Key |
LEMKWACKLLBQEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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